molecular formula C16H22O4 B14494749 1-(Hexyloxy)-1-oxopropan-2-yl benzoate CAS No. 63971-48-2

1-(Hexyloxy)-1-oxopropan-2-yl benzoate

Cat. No.: B14494749
CAS No.: 63971-48-2
M. Wt: 278.34 g/mol
InChI Key: QAAOOFHOIUDJSS-UHFFFAOYSA-N
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Description

1-(Hexyloxy)-1-oxopropan-2-yl benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group attached to a hexyl ether and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Hexyloxy)-1-oxopropan-2-yl benzoate typically involves the esterification of benzoic acid with 1-(hexyloxy)-2-propanone. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(Hexyloxy)-1-oxopropan-2-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

    Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols.

    Substitution: Substituted benzoates.

Scientific Research Applications

1-(Hexyloxy)-1-oxopropan-2-yl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Hexyloxy)-1-oxopropan-2-yl benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid, which may exert biological effects through various pathways. Additionally, the hexyl ether moiety can interact with lipid membranes, potentially altering membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: An ester of benzoic acid and methanol, commonly used as a fragrance and flavoring agent.

    Ethyl benzoate: An ester of benzoic acid and ethanol, used in perfumery and as a solvent.

    Butyl benzoate: An ester of benzoic acid and butanol, used in the formulation of plasticizers and as a solvent.

Uniqueness

1-(Hexyloxy)-1-oxopropan-2-yl benzoate is unique due to the presence of the hexyl ether and propanone moieties, which confer distinct chemical and physical properties. These structural features may enhance its solubility, stability, and potential biological activity compared to other benzoate esters.

Properties

CAS No.

63971-48-2

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

(1-hexoxy-1-oxopropan-2-yl) benzoate

InChI

InChI=1S/C16H22O4/c1-3-4-5-9-12-19-15(17)13(2)20-16(18)14-10-7-6-8-11-14/h6-8,10-11,13H,3-5,9,12H2,1-2H3

InChI Key

QAAOOFHOIUDJSS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C(C)OC(=O)C1=CC=CC=C1

Origin of Product

United States

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